molecular formula C8H8Cl2O3 B13783507 2,4-Dichlorophenoxy ethanediol CAS No. 73986-95-5

2,4-Dichlorophenoxy ethanediol

Cat. No.: B13783507
CAS No.: 73986-95-5
M. Wt: 223.05 g/mol
InChI Key: HMJHOMSWBBBOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorophenoxy ethanediol is an organic compound with the molecular formula C8H8Cl2O3 It is a derivative of phenoxyethanol, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenoxy ethanediol typically involves the reaction of 2,4-dichlorophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenoxy ethanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or remove the hydroxyl groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Dichlorophenoxy ethanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenoxy ethanediol involves its interaction with specific molecular targets. In biological systems, it can mimic natural auxins, leading to abnormal growth and development in plants. The compound affects various pathways, including those involved in cell division and elongation, ultimately leading to the death of the plant.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenol: A precursor in the synthesis of 2,4-Dichlorophenoxy ethanediol.

    Phenoxyethanol: The parent compound without the chlorine substitutions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

73986-95-5

Molecular Formula

C8H8Cl2O3

Molecular Weight

223.05 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)ethane-1,2-diol

InChI

InChI=1S/C8H8Cl2O3/c9-5-1-2-7(6(10)3-5)13-8(12)4-11/h1-3,8,11-12H,4H2

InChI Key

HMJHOMSWBBBOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.